![molecular formula C15H21ClN2O3S B5733573 N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cycloheptylglycinamide](/img/structure/B5733573.png)

N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cycloheptylglycinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

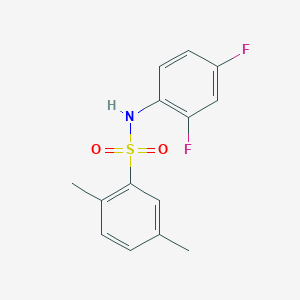

N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cycloheptylglycinamide, also known as N-(4-chlorophenylsulfonyl)-cyclohexylglycine (NCS-1), is a synthetic compound that has been extensively studied for its potential therapeutic applications. The compound belongs to the class of NMDA receptor antagonists, which are known to have neuroprotective effects in various neurological disorders.

Scientific Research Applications

Antimicrobial Agents

Compounds with the N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cycloheptylglycinamide structure have been evaluated for their potential as antimicrobial agents. They have shown promising results against bacterial and fungal strains, which could lead to the development of new medications to combat infections, especially those resistant to current treatments .

Antibiofilm Activity

The ability to disrupt biofilms is crucial in treating chronic infections. Research indicates that derivatives of N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cycloheptylglycinamide may possess antibiofilm properties, particularly against Enterococcus faecium , a pathogen known for its biofilm-associated infections .

Antioxidant Properties

Antioxidants play a vital role in protecting cells from oxidative stress. Studies suggest that these compounds exhibit antioxidant activity, as assessed by DPPH, ABTS, and ferric reducing power assays. This indicates their potential use in preventing or treating diseases caused by oxidative damage .

Drug Design and Synthesis

The structural complexity of N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cycloheptylglycinamide makes it a valuable scaffold in drug design. Its synthesis and characterization involve advanced techniques like NMR, MS, and FTIR spectroscopy, contributing to the field of medicinal chemistry .

Alternative Toxicity Testing

The compound’s toxicity profile is essential for its application in therapeutics. It has been tested for toxicity on freshwater cladoceran Daphnia magna Straus , providing an alternative method for evaluating the safety of new chemical entities .

In Silico Studies for Mechanism of Action

In silico studies complement experimental research by predicting the potential mechanism of action and toxicity of compounds. Such studies have been performed for N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cycloheptylglycinamide derivatives, aiding in the understanding of their biological activities .

Mechanism of Action

Target of Action

Similar compounds bearing a 4-[(4-chlorophenyl)sulfonyl]phenyl moiety have been reported to exhibit antimicrobial activity .

Mode of Action

Compounds with similar structures have been reported to exhibit antimicrobial activity .

Result of Action

Similar compounds have been reported to exhibit antimicrobial activity .

properties

IUPAC Name |

2-[(4-chlorophenyl)sulfonylamino]-N-cycloheptylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21ClN2O3S/c16-12-7-9-14(10-8-12)22(20,21)17-11-15(19)18-13-5-3-1-2-4-6-13/h7-10,13,17H,1-6,11H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLKGMJDFGGKKCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC(=O)CNS(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-chlorophenyl)sulfonylamino]-N-cycloheptylacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(5-nitro-2-furyl)acrylaldehyde [7-(2-hydroxyethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B5733493.png)

![N,N-diethyl-2-{[4-methyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5733506.png)

![4-[(4-acetyl-5-methyl-2-furoyl)amino]benzoic acid](/img/structure/B5733571.png)

![4,6-dimethyl-N-[5-(3-pyridinyl)-1H-1,2,4-triazol-3-yl]-2-pyrimidinamine](/img/structure/B5733581.png)

![5-[(4-chloro-3-methylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5733582.png)